(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine

Description

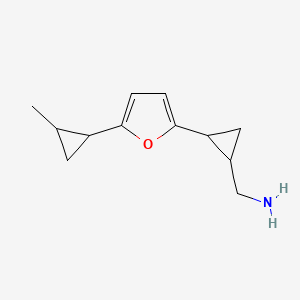

(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine is a bicyclic amine featuring a furan ring substituted with a 2-methylcyclopropyl group and a cyclopropane ring linked to a methanamine moiety.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

[2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropyl]methanamine |

InChI |

InChI=1S/C12H17NO/c1-7-4-9(7)11-2-3-12(14-11)10-5-8(10)6-13/h2-3,7-10H,4-6,13H2,1H3 |

InChI Key |

PSHQJCVKUBHYIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C2=CC=C(O2)C3CC3CN |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation Techniques

- Simmons-Smith Reaction and Variants: Commonly used for cyclopropanation of alkenes, involving diiodomethane and zinc-copper couple. However, for sensitive heterocycles like furan, milder or more selective methods are preferred.

- Carbene Addition: Use of diazo compounds or gem-dihalocyclopropanes generated in situ (e.g., from dichlorocarbene) can be employed for cyclopropanation of furan derivatives, often under phase-transfer catalysis conditions for regioselectivity and stereoselectivity.

- Sulfur Ylide-Mediated Cyclopropanation: Sulfur ylides can react with α,β-unsaturated carbonyl compounds to form cyclopropanes with high stereocontrol.

Functionalization of Cyclopropyl Furans

- After cyclopropanation, functional groups such as aldehydes or halides on the cyclopropyl ring can be converted to amines via reductive amination or nucleophilic substitution.

- Protection/deprotection strategies are used to avoid side reactions on the furan ring.

Specific Preparation Methods for (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine

While direct literature detailing the exact synthesis of this compound is limited, the following synthetic route can be inferred from related compounds and standard organic synthesis principles:

Stepwise Synthesis Outline

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Preparation of 5-(2-methylcyclopropyl)furan | Cyclopropanation of 5-vinylfuran or 5-alkenylfuran derivative with methyl substituent | Carbene source (e.g., diazomethane derivatives), phase-transfer catalyst, mild base |

| 2 | Introduction of cyclopropylmethanamine side chain | Functionalization at 2-position of furan with cyclopropylmethylamine group | Halogenation at 2-position, followed by nucleophilic substitution with amine or reductive amination of aldehyde intermediate |

| 3 | Purification and characterization | Chromatography and spectroscopic analysis | Silica gel chromatography, NMR, MS, IR |

Detailed Synthetic Steps

Cyclopropanation of the Furan Ring: Starting from 5-(2-methylallyl)furan, cyclopropanation can be achieved using gem-dihalocarbene generated in situ from chloroform and base under phase-transfer catalysis, yielding the 5-(2-methylcyclopropyl)furan intermediate with high regioselectivity.

Functionalization at the 2-Position: The 2-position of furan can be selectively halogenated (e.g., bromination) under controlled conditions. The halide can then be displaced by a nucleophilic cyclopropylmethanamine or converted to an aldehyde followed by reductive amination to introduce the methanamine group.

Cyclopropylmethanamine Synthesis: The cyclopropylmethanamine moiety can be synthesized separately via known methods such as ring closure of α-haloalkylamines or via Michael addition and subsequent cyclization.

Final Assembly: Coupling of the 5-(2-methylcyclopropyl)furan intermediate with the cyclopropylmethanamine side chain under mild conditions yields the target molecule.

Data Table Summarizing Key Synthetic Parameters

Chemical Reactions Analysis

Types of Reactions

(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Furan vs. In contrast, pyridine derivatives (e.g., ) exhibit stronger aromaticity and electronegativity, which may enhance binding to metal-containing active sites .

- Substituent Polarity : The methoxy group in [1-(2-methoxyphenyl)cyclopropyl]methanamine () enhances solubility via hydrogen bonding, whereas methyl or bromo groups (e.g., ) increase lipophilicity, affecting membrane permeability .

Hypothetical Pharmacological Implications

- Antifungal Potential: Thiazolyl hydrazone derivatives with furan substituents () demonstrated anticandidal activity (MIC = 250 µg/mL), suggesting that the furan-cyclopropane scaffold in the target compound may share similar bioactivity .

Biological Activity

The compound (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine is an organic molecule notable for its complex structure, which incorporates cyclopropyl and furan functional groups. This unique architecture suggests potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including synthesis pathways, structure-activity relationships (SAR), and comparative analyses with similar compounds.

- Molecular Formula : C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- CAS Number : 1343713-59-6

The presence of the 2-methylcyclopropyl moiety contributes to the compound's three-dimensional conformation, which can significantly influence its chemical reactivity and biological interactions.

Synthesis Pathways

The synthesis of This compound typically involves multiple steps, including:

- Formation of the Cyclopropyl Ring : Utilizing cyclopropanation reactions.

- Furan Incorporation : Employing methods like electrophilic aromatic substitution to introduce the furan moiety.

- Amine Functionalization : Converting suitable precursors into the final amine structure through reductive amination.

Biological Activity Overview

The biological activity of this compound has been primarily inferred through structure-activity relationship studies. Compounds with similar structures have demonstrated various pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of furan-containing compounds exhibit cytotoxic effects against several cancer cell lines.

- Neuroprotective Effects : Some related compounds have shown potential in neuroprotection, indicating possible applications in neurodegenerative diseases.

Predictive Models

Models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into expected biological activities based on structural characteristics. These models help in identifying potential therapeutic applications before extensive experimental validation.

Comparative Analysis with Similar Compounds

To better understand the potential applications of This compound , a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1. 2-Methylcyclopropanamine | Cyclopropane and amine | Potential neuroprotective effects |

| 2. 5-(Cyclopropyl)-1H-pyrrole | Pyrrole ring with cyclopropane | Exhibits anticancer activity |

| 3. 3-(Cyclopropyl)-1H-indole | Indole structure with cyclopropane | Known for selective serotonin reuptake inhibition |

| 4. 4-(Cyclopropyl)-phenethylamine | Phenethylamine with cyclopropane | Investigated for antidepressant properties |

This table highlights the unique aspects of This compound , particularly its versatility in therapeutic applications due to its distinct structural features.

Case Studies and Research Findings

Recent studies have focused on the anticancer properties of furan derivatives, showing promising results against various cancer cell lines:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that furan derivatives can induce apoptosis in cancer cells, such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating dose-dependent effects.

- Mechanism of Action : Studies have elucidated that these compounds may act by increasing caspase activity and altering cell cycle progression, leading to apoptosis .

- Inhibition Studies : Molecular docking studies suggest strong interactions between furan derivatives and specific biological targets, enhancing their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition using dihalocarbenes or transition-metal catalysis.

Furan Functionalization : Introduce the 2-methylcyclopropyl group to the furan ring via Suzuki-Miyaura coupling or nucleophilic substitution .

Amine Formation : Reductive amination or Gabriel synthesis to install the methanamine group .

- Purity Optimization : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Confirm purity via HPLC (C18 column, 90:10 acetonitrile/water) and NMR (δ 1.2–1.8 ppm for cyclopropane protons) .

Q. How should researchers characterize this compound’s structural and stereochemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane ring integration (e.g., δ 0.8–1.5 ppm for cyclopropane protons) and furan aromaticity (δ 6.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₅NO: 189.1154).

- X-ray Crystallography : Resolve stereochemistry of cyclopropane and furan substituents .

Q. What stability considerations are critical for storage and handling?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the amine group. Use amber vials to avoid photodegradation of the furan ring .

- Stability Assays : Monitor via TLC or HPLC over 48 hours at room temperature. Degradation products (e.g., oxidized furan derivatives) appear as new peaks at Rf 0.3–0.5 .

Advanced Research Questions

Q. How can reaction mechanisms involving the cyclopropane ring be elucidated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study ring-opening reactions (e.g., acid-catalyzed rearrangements).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for cyclopropane ring strain release .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering in cyclopropane) causing signal broadening.

- Solvent Screening : Use CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding’s impact on amine proton shifts (δ 1.5–2.5 ppm) .

Q. What computational strategies predict this compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein databases (PDB IDs: e.g., 5HT₂A receptor for amine interactions).

- Structure-Activity Relationship (SAR) : Compare with analogs like [5-(Furan-2-yl)furan-2-yl]methanamine (PubChem CID: 1421603-73-7) to identify pharmacophores .

Q. How can structural modifications enhance its bioactivity or selectivity?

- Methodological Answer :

- Functional Group Replacement : Substitute the 2-methylcyclopropyl group with fluorinated cyclopropanes (e.g., 2,2-difluorocyclopropyl) to improve metabolic stability .

- SAR Table :

| Modification | Bioactivity (IC₅₀) | Selectivity Ratio |

|---|---|---|

| Parent Compound | 1.2 µM (5HT₂A) | 1:10 (5HT₂A vs. 5HT₂C) |

| 2,2-Difluoro Analog | 0.8 µM | 1:25 |

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.